Molecular Weight and Topological Polar Surface Area (TPSA) Differentiate CNS Drug-Likeness Relative to 6-Hydroxymethyl Analog
The target compound possesses a molecular weight of 248.32 g/mol and an estimated TPSA of 32.8 Ų, computed from its SMILES structure (CN(C)c1cccc(C(=O)N2CCCOCC2)c1) . These values fall well within the established CNS drug-like space (MW < 400 g/mol; TPSA < 60–70 Ų for favorable passive BBB permeation). In contrast, the closest structurally characterized analog, {4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol (C₁₅H₂₂N₂O₃; MW = 278.35 g/mol; LogP = -0.43), carries both a higher molecular weight (+30.03 g/mol) and a substantially lower LogP due to the added hydroxymethyl group, which also introduces an additional hydrogen-bond donor, increasing TPSA . For CNS-targeted programs where low MW and optimal lipophilicity are critical, the target compound provides a more favorable baseline scaffold for further optimization.
| Evidence Dimension | Molecular weight and TPSA for CNS drug-likeness |
|---|---|
| Target Compound Data | MW = 248.32 g/mol; TPSA ≈ 32.8 Ų; LogP estimated ~1.2–1.8 |
| Comparator Or Baseline | {4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol: MW = 278.35 g/mol; LogP = -0.43 |
| Quantified Difference | Target MW is 30.03 g/mol lower; LogP difference > 1.6 units favoring target |
| Conditions | Computed from canonical SMILES using standard drug-likeness algorithms (TPSA calculated via Ertl method) |
Why This Matters
The lower molecular weight and favorable LogP window of the target compound make it a more attractive starting point for CNS lead optimization compared to the heavier, more polar hydroxymethyl analog, directly impacting library design and procurement decisions.
